2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide - 30763-03-2

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide

Catalog Number: EVT-401352
CAS Number: 30763-03-2
Molecular Formula: C9H8N2O4S
Molecular Weight: 240.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, which share a similar core structure with 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide, is achieved using a 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis method. [, ] This suggests a similar approach might be employed for the synthesis of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide, starting from commercially available precursors and employing appropriate reaction conditions.

Chemical Reactions Analysis

One notable example is the synthesis of dialkyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)-2-butendioates from dialkyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)-3-(triphenylphosphoranylidene)succinates. [, ] This transformation, catalyzed by silica gel powder under thermal or microwave irradiation, highlights the susceptibility of the carbonyl group in the acetamide moiety towards nucleophilic attack, enabling the formation of new carbon-carbon bonds.

Another reaction involves the treatment of (1,1,3-trioxo-1,2-benzisothiazol-2(3H)-yl)ketene S,S-acetals with hydrazine hydrate. [, ] This reaction yields 2-hydrazono-3,3-bis(methylthio)propiophenone and the corresponding pyruvates, demonstrating the versatility of this scaffold in accessing various nitrogen-containing heterocycles.

Mechanism of Action

While the provided papers do not delve into the specific mechanism of action of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide, research on its derivatives provides some clues. For example, saccharin derivatives, structurally similar to the compound , have been shown to inhibit interferon-mediated inflammation by targeting the JAK/STAT1 pathway. [] This finding suggests that 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide might also exhibit biological activity through interactions with specific proteins or enzymes.

Applications
  • Medicinal Chemistry: 1,4-Dihydropyridine derivatives incorporating the 2-(1,1,3-trioxo-1,2-benzisothiazol-2-yl) moiety show promise as calcium channel modulators. [, ] These compounds exhibit both vasoconstricting and vasorelaxant properties, making them potentially valuable for treating cardiovascular diseases. Some derivatives demonstrate potent inhibition of platelet aggregation, suggesting their potential as antithrombotic agents. []
  • Anti-inflammatory Agents: Saccharin derivatives, structurally similar to the compound , have shown promising results as inhibitors of interferon-mediated inflammation. [] This finding suggests that 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide and its analogs could also possess anti-inflammatory properties and warrant further investigation in this area.

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide

  • Compound Description: This compound is the title compound of one of the provided papers []. Its crystal structure is analyzed, revealing a planar benzisothiazole group and a dihedral angle between the benzisothiazole and phenol rings.

N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives

  • Compound Description: This series of compounds represents a class of novel molecules synthesized and characterized in the provided research [, ]. The synthesis utilizes carbodiimide condensation for efficient production.

Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate

  • Compound Description: This compound exists as both monoclinic [] and triclinic polymorphs, with the crystal structure of the monoclinic form being reported in one of the papers.

Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)acetate

  • Compound Description: The crystal structure of this compound has been determined, highlighting a planar benzisothiazole ring system and a specific dihedral angle with the acetate group [].

2-Fluoro-5-methylphenyl (1H-1,2,4-triazol-1-yl)(1,1,3-trioxo-1,2-dihydro-1,2-benzothiazol-2-yl)methyl ketone

  • Compound Description: The crystal structure of this compound, containing a triazole ring, a sulfobenzoimide ring, and a benzene ring, has been determined, revealing specific dihedral angles between these rings [].

3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives

  • Compound Description: This series of 1,4-dihydropyridine (DHP) derivatives, featuring a 1,2-benzisothiazol-3-one 1,1-dioxide group linked through an alkylene bridge, exhibit both vasoconstricting and vasorelaxant properties [, ]. Certain derivatives within this series demonstrate higher potency than nifedipine in blocking calcium channels.

Dialkyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)-3-(triphenylphosphoranylidene)succinates

  • Compound Description: These compounds are intermediates in the synthesis of dialkyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)-2-butendioates, which are themselves related to the target compound [, ]. They are formed by the reaction of vinyltriphenylphosphonium salts with a counter anion.

Dialkyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)-2-butendioates

  • Compound Description: These compounds are the product of a stereoselective conversion from dialkyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)-3-(triphenylphosphoranylidene)succinates, catalyzed by silica gel powder [, ].

[1,1,3-Trioxo-1,2-benzisothiazol-2(3H)-yl]ketene S,S-acetals

  • Compound Description: This class of compounds, prepared by dithiocarboxylation reactions, represent previously unreported ketene S,S-acetals [, ].

2-Triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide-triphenylphosphine oxide (1/1)

  • Compound Description: This complex, with its tin atom exhibiting trans-C3SnNO trigonal bipyramidal coordination, highlights a specific coordination chemistry related to the benzisothiazolone core structure [].

tert-Butyl N-(furan-2-ylmethyl)-N-{4-[(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)methyl]benzoyl}carbamate (CU-CPD103)

  • Compound Description: Identified as a potent inhibitor of the interferon signaling pathway, CU-CPD103 exhibits anti-inflammatory properties by targeting the JAK/STAT1 pathway [].

2-(1,1,3-Trioxo-2,3-dihydro-1,2-benzisothiazol-2-yl)ethyl 2,6-dimethyl-5-(ethoxycarbonyl)-4-methyl-1,4-dihydropyridinecarboxyla te

  • Compound Description: Demonstrating significant platelet aggregation inhibitory activity and in vivo antithrombotic activity, this compound shows promise as a potential therapeutic agent for thrombosis [].
  • Compound Description: This radiolabeled compound is a benzisothiazolone-based inhibitor of human leukocyte elastase [].

[3-14C]-[6-methoxy-4-(1-methylethyl)-1,1,3-trioxo-1,2-benzisothiazol-2(2H)-yl]methyl [carboxy-14C]-2,6-dichloro-3-[(2-pyrrolidin-1-yl)ethoxy]benzoate hydrochloride ([14C2]-WIN 64733)

  • Compound Description: Similar to the previous compound, this radiolabeled benzisothiazolone derivative acts as an inhibitor of human leukocyte elastase [].

Properties

CAS Number

30763-03-2

Product Name

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

InChI

InChI=1S/C9H8N2O4S/c10-8(12)5-11-9(13)6-3-1-2-4-7(6)16(11,14)15/h1-4H,5H2,(H2,10,12)

InChI Key

NYFAVHAAOOLHRQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.